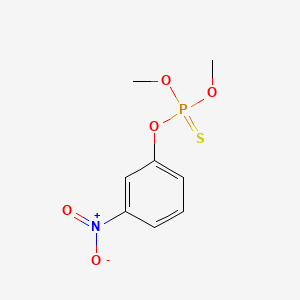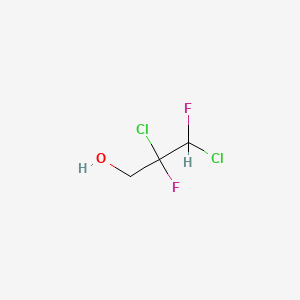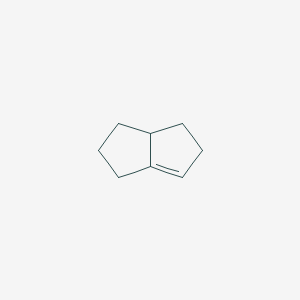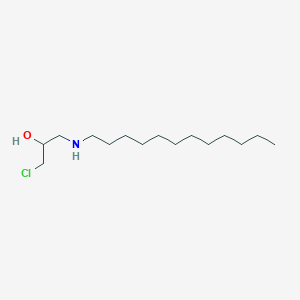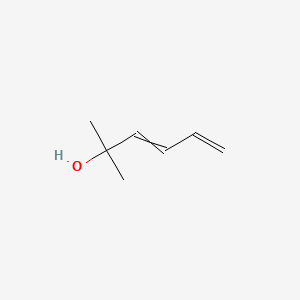
Dimethylbutadienylcarbinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethylbutadienylcarbinol is an organic compound with a unique structure that makes it a subject of interest in various fields of chemistry and industry. This compound is characterized by the presence of two methyl groups attached to a butadienyl carbinol backbone, which imparts distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethylbutadienylcarbinol typically involves the reaction of butadiene with formaldehyde in the presence of a catalyst. This reaction proceeds through a series of steps, including the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include controlled temperatures and pressures to ensure optimal yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to consistent product quality. Catalysts such as Lewis acids are commonly used to facilitate the reaction, and the process is optimized to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
Dimethylbutadienylcarbinol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethylbutadienylcarbinol finds applications in several scientific research areas:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Dimethylbutadienylcarbinol involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction often involves the formation of hydrogen bonds, van der Waals forces, and other non-covalent interactions, which stabilize the compound-receptor complex and trigger downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Dimethylbutadiene: Shares a similar butadiene backbone but lacks the carbinol group.
Butadienylcarbinol: Similar structure but without the dimethyl substitution.
Dimethylcarbinol: Contains the dimethyl and carbinol groups but lacks the butadiene backbone.
Uniqueness
Dimethylbutadienylcarbinol is unique due to the combination of its butadienyl and carbinol groups, which confer distinct reactivity and properties. This makes it a versatile compound in synthetic chemistry and various industrial applications.
Properties
CAS No. |
926-38-5 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
2-methylhexa-3,5-dien-2-ol |
InChI |
InChI=1S/C7H12O/c1-4-5-6-7(2,3)8/h4-6,8H,1H2,2-3H3 |
InChI Key |
ZWRDKAOHFSUWQC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C=CC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


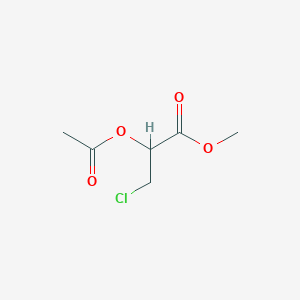
![N-[10,16-bis(4-naphthalen-2-ylphenyl)-13-oxo-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2,8,10,16-pentaen-13-yl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14758148.png)
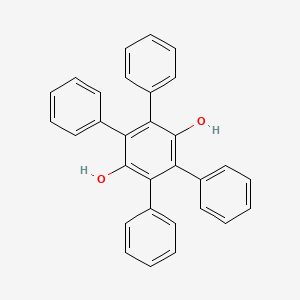
![(2E)-2-[1-(biphenyl-4-yl)ethylidene]hydrazinecarboxamide](/img/structure/B14758154.png)


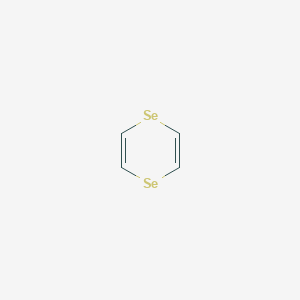
![3-((4-(1-ethyl-1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-2-yl)amino)benzenesulfonamide](/img/structure/B14758195.png)
